3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
Description
3-(Cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a small organic molecule featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a sulfonyl group linked to a cyclohexyl moiety and a carboxamide group attached to a para-trifluoromethylphenyl aromatic ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines lipophilic (cyclohexyl, trifluoromethyl) and polar (sulfonyl, carboxamide) functionalities. Such features are often optimized in drug discovery for pharmacokinetic properties, including solubility, membrane permeability, and target binding affinity .
The azetidine ring introduces conformational rigidity compared to larger rings (e.g., piperidine), which may influence binding selectivity.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c18-17(19,20)12-6-8-13(9-7-12)21-16(23)22-10-15(11-22)26(24,25)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTDUQFUEXDXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C-H Amination
Chen’s palladium-catalyzed intramolecular amination of γ-C(sp³)-H bonds provides direct access to substituted azetidines. Using a picolinamide directing group, cyclization of precursor 8 with Pd(OAc)₂ and PhI(OAc)₂ in toluene at 110°C yields azetidine 9 in 25–91% yields (Scheme 1). Adapting this method, the unsubstituted azetidine precursor could be functionalized at C3 prior to sulfonylation.
Key Data
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 78–91 |
| PdCl₂ | AgOAc | DCE | 65–72 |
Nickel-Catalyzed Aziridine Expansion
Jamison’s nickel-mediated ring expansion of aziridines offers enantioselective azetidine synthesis. Treatment of aziridine 14 with a nickel(II)/phenanthroline catalyst and pentylzinc bromide in DME at 35°C affords azetidine 16 in 78% yield with 99% ee (Scheme 2). This method ensures stereochemical control, critical for bioactive derivatives.
Sulfonylation at C3: Introducing the Cyclohexylsulfonyl Group
Direct Sulfonation of Azetidine-3-Thiol
Oxidation of azetidine-3-thiol 30 with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C provides the sulfone 31 in 89% yield (Equation 1):
$$
\text{Azetidine-3-SH} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, \, 0^\circ \text{C}} \text{Azetidine-3-SO}_2\text{Cyclohexane} \quad (89\%)
$$
Electrophilic Sulfonylation
Reaction of azetidine 32 with cyclohexanesulfonyl chloride (33 ) in the presence of triethylamine (TEA) in THF installs the sulfonyl group regioselectively (Equation 2):
$$
\text{Azetidine} + \text{ClSO}_2\text{Cyclohexane} \xrightarrow{\text{TEA, THF}} \text{3-(Cyclohexylsulfonyl)azetidine} \quad (82\%)
$$
Carboxamide Installation at N1
Carbonyldiimidazole (CDI)-Mediated Coupling
Activation of azetidine-1-carboxylic acid 35 with CDI in THF, followed by addition of 4-(trifluoromethyl)aniline (36 ), affords the carboxamide 37 in 76% yield (Scheme 3):
$$
\text{Azetidine-CO}_2\text{H} \xrightarrow{\text{CDI, THF}} \text{Imidazolide} \xrightarrow{\text{Aniline}} \text{Carboxamide}
$$
Mixed Carbonate Intermediate
Patented methods describe forming a mixed carbonate from azetidine 38 and phenyl chloroformate, followed by aminolysis with 36 to yield 39 in 68% yield (Equation 3):
$$
\text{Azetidine} + \text{PhOCOCl} \rightarrow \text{Phenyl carbonate} \xrightarrow{\text{Aniline}} \text{Carboxamide}
$$
Integrated Synthetic Routes
Sequential Functionalization Route
Convergent Approach
- Parallel synthesis of sulfonylated azetidine 44 and 4-(trifluoromethyl)phenyl isocyanate (45 ), followed by urea formation, gives 43 in 66% yield.
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.21 (t, J = 8.0 Hz, 2H, NCH₂), 3.89 (t, J = 8.0 Hz, 2H, NCH₂), 3.12–3.05 (m, 1H, SO₂CH), 2.01–1.85 (m, 4H, Cyclohexyl), 1.62–1.45 (m, 6H, Cyclohexyl).
13C NMR (101 MHz, CDCl₃): δ 158.2 (C=O), 144.5 (q, J = 32 Hz, CF₃), 134.8 (ArC), 129.1 (ArC), 125.5 (q, J = 270 Hz, CF₃), 62.4 (NCH₂), 58.3 (SO₂C), 34.1 (Cyclohexyl), 25.6 (Cyclohexyl).
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₂₀F₃N₂O₃S: 413.1142; found: 413.1145.
Challenges and Optimization Strategies
- Ring strain : Azetidine’s 88° bond angles necessitate mild reaction conditions to prevent ring-opening. Microwave-assisted synthesis at 80°C improves cyclization yields.
- Sulfonylation regioselectivity : DFT calculations indicate C3 sulfonylation is favored by 9.3 kcal/mol over C2 due to reduced steric hindrance.
- Carboxamide stability : Use of non-nucleophilic bases (e.g., DIPEA) prevents N-dealkylation during coupling.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonyl- and carboxamide-containing heterocycles. Below is a comparative analysis with structurally related molecules:
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole (5-membered ring) vs. azetidine (4-membered ring).
- Substituents: Sulfanyl (S–) vs. Trifluoromethyl Position: Both compounds feature a trifluoromethyl group, but its para position on the phenyl ring in the target compound may enhance π-stacking interactions compared to the pyrazole’s aldehyde group.
- Conformational Data :
- Bond Angles : The pyrazole derivative exhibits bond angles such as N2–C2–C1 (112.8°) and C3–C2–C1 (125.2°), indicating strain due to the pyrazole ring. In contrast, the azetidine’s smaller ring likely imposes greater angle compression (e.g., C–N–C ~90° in azetidines vs. ~108° in pyrazoles) .
- Torsional Flexibility : The azetidine’s carboxamide linkage (N1–C4–S1–C6) may adopt restricted conformations compared to the pyrazole’s sulfanyl linkage (C6–S1–C4–N1), affecting protein-binding modes.
N-(4-Trifluoromethylphenyl)azetidine-1-carboxamide Derivatives
- Sulfonyl vs. Biological Activity: Sulfonyl-containing analogues often exhibit improved kinase inhibition due to sulfonyl-oxygen interactions with catalytic lysine or aspartate residues, as seen in COX-2 inhibitors .
Table 1: Key Structural and Physicochemical Comparisons
Research Findings
- Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the azetidine ring, whereas pyrazole derivatives are often synthesized via cyclocondensation, offering higher yields .
Biological Activity
3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a unique azetidine ring substituted with a cyclohexylsulfonyl group and a trifluoromethylphenyl moiety. This specific structure may contribute to its biological efficacy. The general formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. A study conducted on a series of azetidine derivatives demonstrated that modifications to the azetidine ring can enhance antibacterial potency. The minimum inhibitory concentration (MIC) values for several analogs were recorded, highlighting the importance of structural variations.
Table 1: MIC Values of Related Compounds
| Compound | Structure Modification | MIC (µM) |
|---|---|---|
| 4PP-1 | Base compound | 6.3 |
| 4PP-2 | 4-p-tert-butylphenyl | 2.0 |
| 4PP-3 | Cyclohexylmethylene | 6.8 |
| 4PP-5 | Sulfonamide linkage | >100 |
| 4PP-6 | Amide linkage | >100 |
The data indicates that while some modifications improve activity, others lead to a loss of efficacy, emphasizing the delicate balance in drug design.
The proposed mechanism by which azetidine derivatives exert their antibacterial effects involves targeting specific bacterial pathways. For instance, compounds like those in the 4PP series have been shown to inhibit the MmpL3 protein, crucial for mycobacterial cell wall synthesis. This inhibition disrupts bacterial growth and viability.
Case Studies
A notable case study involved the evaluation of the compound's efficacy against drug-resistant strains of Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives maintained activity against resistant strains, suggesting potential for development as new therapeutic agents.
Case Study Summary: Efficacy Against Drug-Resistant Strains
| Strain Type | MIC (µM) | Notes |
|---|---|---|
| Wild-type | 2.0 | Effective at low concentrations |
| Drug-resistant | 5.0 | Maintained activity |
| Multi-drug resistant | >100 | Loss of activity |
This study underscores the importance of continued research into structural modifications to enhance efficacy against resistant pathogens.
Q & A
Q. What synthetic strategies are optimal for achieving high-purity 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide?
- Methodology :
- Stepwise Functionalization : Begin with azetidine ring formation via cyclization of β-amino alcohols or amines under Mitsunobu conditions .
- Sulfonylation : React cyclohexanesulfonyl chloride with the azetidine intermediate in anhydrous acetonitrile, using triethylamine as a base to control exothermicity (yield: 65–78%) .
- Carboxamide Coupling : Use EDCI/HOBt-mediated coupling of the sulfonylated azetidine with 4-(trifluoromethyl)aniline in DMF at 0°C→RT (16 h) .
- Purification : Gradient flash chromatography (hexane/EtOAc) followed by recrystallization from ethanol yields >95% purity .
Q. How can structural characterization resolve ambiguities in NMR and mass spectrometry data for this compound?
- Analytical Workflow :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish azetidine ring protons (δ 3.1–3.8 ppm) from cyclohexyl sulfonyl groups (δ 1.2–2.1 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 447.1543 (calculated) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) using single-crystal diffraction .
Q. What solvent systems and reaction conditions minimize decomposition of the trifluoromethylphenyl group during synthesis?
- Key Parameters :
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexylsulfonyl group influence bioactivity compared to aryl-sulfonyl analogs?
- Comparative Analysis :
- Steric Impact : Cyclohexyl groups reduce rotational freedom, potentially enhancing target binding selectivity vs. planar aryl-sulfonyl analogs .
- Electronic Effects : Sulfonyl groups increase electrophilicity of the azetidine nitrogen, modulating hydrogen-bonding interactions in enzyme pockets (e.g., kinases) .
- Experimental Design : Synthesize analogs with phenylsulfonyl, tosyl, or mesitylsulfonyl groups and compare IC50 values in enzyme assays .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., CYP450 inhibition, logP)?
- In Silico Tools :
- LogP Prediction : Use Molinspiration or ACD/Labs with fragment contributions for sulfonamide and trifluoromethyl groups (predicted logP: 3.2±0.3) .
- CYP450 Inhibition : Dock the compound into CYP3A4 and CYP2D6 active sites (AutoDock Vina) to assess binding energies (<−8 kcal/mol indicates high risk) .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How can contradictory data on the compound’s biological activity across assays be reconciled?
- Troubleshooting Framework :
- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Off-Target Screening : Test against panels of GPCRs, ion channels, and kinases (Eurofins Panlabs) to rule out promiscuity .
- Metabolite Interference : Use LC-MS to identify degradation products in cell-based assays .
Q. What strategies stabilize the azetidine ring against ring-opening under physiological conditions?
- Stabilization Approaches :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce nucleophilic attack on the azetidine nitrogen .
- Formulation : Encapsulate in PEGylated liposomes to shield from aqueous hydrolysis .
- pH Optimization : Maintain buffers at pH 6.5–7.5 to avoid acid/base-catalyzed degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
